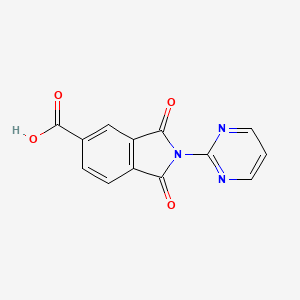

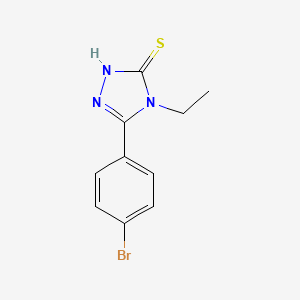

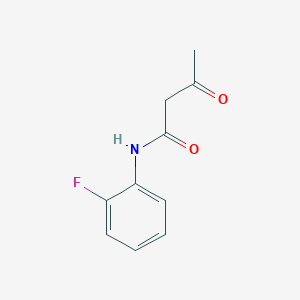

4-(1H-苯并咪唑-2-基)-1,3-噻唑-2-胺

描述

The compound 4-(1H-benzimidazol-2-yl)-1,3-thiazol-2-amine is a heterocyclic molecule that has been the subject of various studies due to its potential biological activities. Research has focused on synthesizing novel derivatives of this compound and evaluating their antimicrobial, antifungal, antioxidant, and anticancer properties . These studies have led to the development of several methods for the synthesis of this compound and its derivatives, as well as the exploration of their chemical and physical properties.

Synthesis Analysis

The synthesis of 4-(1H-benzimidazol-2-yl)-1,3-thiazol-2-amines involves cyclocondensation reactions. For instance, one method includes the cyclocondensation of 2-acetyl benzimidiazoles with thiourea to produce a series of novel derivatives . Another approach involves the reaction of 2-(2-oxopropylthio)benzoxazoles with primary amines to yield 3-substituted 2-(2-hydroxyphenylimino)-4-methylthiazoles, which can be further modified . Additionally, the synthesis of related compounds, such as 4-(1H-benzo[d]imidazole-2-yl)-1-phenyl-1H-1,2,3-triazole-5-amine, has been reported, providing insights into the structural variations and synthesis strategies of this class of compounds .

Molecular Structure Analysis

The molecular structure of these compounds has been confirmed through various spectroscopic methods and, in some cases, X-ray crystallography. For example, the crystal structure of a related compound, 4-(tert-butyl)-5-(1H-1,2,4-triazol-1-yl)-N-(2-hydroxy-3,5-diiodinebenzyl)thiazol-2-amine, was determined by single-crystal X-ray diffraction, revealing the presence of intermolecular hydrogen bonds and π-π stacking interactions that stabilize the crystal structure . These structural analyses are crucial for understanding the interaction types that contribute to the formation of the crystal structure and the overall three-dimensional network.

Chemical Reactions Analysis

The chemical reactivity of 4-(1H-benzimidazol-2-yl)-1,3-thiazol-2-amine derivatives has been explored through various reactions. For instance, Schiff base formation and subsequent reactions with thioacetic acid have been used to synthesize thiazolidinone derivatives . Additionally, reactions with acid anhydrides, malononitrile, chloroacetyl chloride, and aromatic aldehydes have been employed to produce a range of benzimidazole products with potential anticancer activity .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds, such as their solubility, melting points, and stability, are influenced by their molecular structure. The presence of functional groups like the thiazole ring and benzimidazole moiety contributes to their biological activity. For example, some derivatives have shown good scavenging activity of DPPH radicals, indicating their antioxidant properties . Furthermore, the cytotoxic activity of certain derivatives against cancer cell lines has been evaluated, with some compounds exhibiting promising results .

科学研究应用

抗癌性能

4-(1H-苯并咪唑-2-基)-1,3-噻唑-2-胺在癌症研究中显示出有希望的结果。具体来说,这种化合物的衍生物已经表现出对各种癌细胞系的显著抗癌活性。例如,某些合成的衍生物对HepG2(肝癌)和PC12(一种神经细胞系)癌细胞系表现出强大的活性(Nofal等,2014)。此外,具有双苯并咪唑结构的化合物在国家癌症研究所针对NCI 60细胞系面板进行了评估,显示出显著的抗癌活性,这表明它们有望成为癌症治疗的先导化合物(Rashid, 2020)。

抗微生物活性

对4-(1H-苯并咪唑-2-基)-1,3-噻唑-2-胺衍生物的抗微生物性能进行了重要研究。这些化合物表现出显著的抗菌和抗真菌活性。一些合成的变体显示出与链霉素和苄青霉素等标准抗生素相当的有效性,以及对氟康唑的抗真菌活性(Reddy & Reddy, 2010)。

抗氧化性能

多项研究探讨了苯并咪唑衍生物,包括4-(1H-苯并咪唑-2-基)-1,3-噻唑-2-胺的抗氧化性能。这些化合物已在各种体外系统中进行了测试,以评估其清除自由基和抑制脂质过氧化的能力,显示出作为抗氧化剂的有希望结果(Kuş等,2008)。

抗肿瘤活性

该化合物已被研究其抗肿瘤潜力。例如,从4-(1-(丙-2-炔-1-基)苯并咪唑-2-基)噻唑合成的噻苯唑衍生的1,2,3-三唑化合物显示出对各种人类癌细胞系的显著抗增殖活性,表明其作为化疗药物的潜力(El Bourakadi et al., 2020)。

电化学行为

还对苯并咪唑相关化合物的电化学行为进行了研究。一项研究调查了N-(1H-咪唑啉-2-基)-1H-苯并咪唑-2-胺的电化学性质,在不同温度下提供了关于其在化学传感和其他电化学应用中潜在应用的见解(Servi et al., 2012)。

作用机制

Target of Action

The primary target of 4-(1H-benzimidazol-2-yl)-1,3-thiazol-2-amine is the Serine/threonine-protein kinase Chk1 . This enzyme plays a critical role in cell cycle regulation, particularly in response to DNA damage. It is involved in cell cycle arrest, thereby preventing cells from entering mitosis with DNA damage .

Mode of Action

This interaction could lead to changes in the phosphorylation state of the protein, thereby altering its function and potentially leading to cell cycle arrest .

Biochemical Pathways

The compound’s interaction with Serine/threonine-protein kinase Chk1 suggests that it may affect the DNA damage response pathway . This pathway is crucial for maintaining genomic stability and preventing the propagation of DNA damage to daughter cells .

Pharmacokinetics

Factors such as absorption, distribution, metabolism, and excretion (adme) would significantly impact the bioavailability of the compound .

Result of Action

The molecular and cellular effects of 4-(1H-benzimidazol-2-yl)-1,3-thiazol-2-amine’s action would likely involve changes in cell cycle progression, potentially leading to cell cycle arrest. This could result in the prevention of cell division in cells with DNA damage, thereby preventing the propagation of the damage to daughter cells .

Action Environment

The action, efficacy, and stability of 4-(1H-benzimidazol-2-yl)-1,3-thiazol-2-amine could be influenced by various environmental factors. These might include the presence of other molecules in the cellular environment, the pH, temperature, and the presence of metabolic enzymes .

属性

IUPAC Name |

4-(1H-benzimidazol-2-yl)-1,3-thiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N4S/c11-10-14-8(5-15-10)9-12-6-3-1-2-4-7(6)13-9/h1-5H,(H2,11,14)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNFRWSFKMIBEFK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=N2)C3=CSC(=N3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90354584 | |

| Record name | 4-(1H-benzimidazol-2-yl)-1,3-thiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90354584 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(1H-benzimidazol-2-yl)-1,3-thiazol-2-amine | |

CAS RN |

7187-47-5 | |

| Record name | 4-(1H-benzimidazol-2-yl)-1,3-thiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90354584 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: The paper discusses the synthesis of molecules containing the 4-(1H-benzimidazol-2-yl)-1,3-thiazol-2-amine core. What is the significance of this core structure in medicinal chemistry?

A1: The 4-(1H-benzimidazol-2-yl)-1,3-thiazol-2-amine core combines two important pharmacophores: benzimidazole and thiazole. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-[(Diisopropylamino)-methyl]-furan-2-carboxylic acid](/img/structure/B1332442.png)

![4-fluoro-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]benzamide](/img/structure/B1332455.png)

![2-Methyl-1,2,3,4-tetrahydrobenzo[b][1,6]naphthyridine-10-carboxylic acid](/img/structure/B1332465.png)

![5-(2-Thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B1332470.png)

![1-[(2-Bromophenyl)methyl]-4-methylpiperazine](/img/structure/B1332484.png)